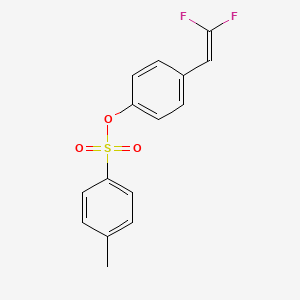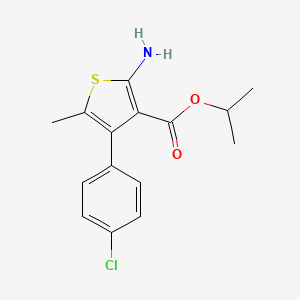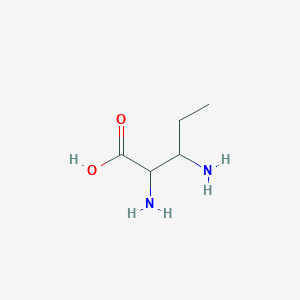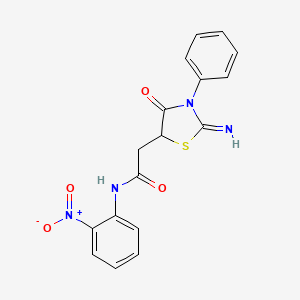![molecular formula C14H8F4N4O2 B14140335 5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid CAS No. 1160245-82-8](/img/structure/B14140335.png)
5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid typically involves the reaction of 3-amino-5-trifluoromethyl-1,2,4-triazole with appropriate reagents. One common method includes the reaction with acrylonitrile derivatives and various 1,3-dicarbonyl compounds . Another approach involves the diazotization and coupling with active methylene reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反応の分析
Types of Reactions
5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce various substituted analogs of the compound.
科学的研究の応用
5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid has several scientific research applications, including:
作用機序
The mechanism of action of 5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and trifluoromethyl groups contribute to its binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
2-Trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives: These compounds share a similar triazolopyrimidine core structure and exhibit comparable chemical properties.
Thiazolo[3,2-b]triazole derivatives: These compounds have a similar heterocyclic framework and are used in similar applications.
Uniqueness
5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid is unique due to the presence of both fluorophenyl and trifluoromethyl groups, which enhance its chemical stability, reactivity, and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
特性
CAS番号 |
1160245-82-8 |
|---|---|
分子式 |
C14H8F4N4O2 |
分子量 |
340.23 g/mol |
IUPAC名 |
2-[5-(4-fluorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid |
InChI |
InChI=1S/C14H8F4N4O2/c15-8-3-1-7(2-4-8)9-5-10(14(16,17)18)22-13(19-9)20-11(21-22)6-12(23)24/h1-5H,6H2,(H,23,24) |
InChIキー |
HNPIYMMOJXJNNJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC3=NC(=NN3C(=C2)C(F)(F)F)CC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140253.png)

![1-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B14140261.png)
![Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate](/img/structure/B14140276.png)

![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14140284.png)
![2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14140291.png)


![N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester](/img/structure/B14140318.png)
![1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide](/img/structure/B14140324.png)


![{5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid](/img/structure/B14140334.png)
